2,5-Dichloro-3-iodopyridine
Overview
Description
2,5-Dichloro-3-iodopyridine is a halogenated heterocyclic compound with the molecular formula C5H2Cl2IN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by an iodine atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-iodopyridine typically involves halogenation reactions. One common method is the iodination of 2,5-dichloropyridine using iodine and a suitable oxidizing agent such as silver sulfate or potassium iodate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-iodopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products like 2,5-dichloro-3-aminopyridine, 2,5-dichloro-3-thiopyridine.
Cross-Coupling Reactions: Various biaryl compounds and substituted pyridines.
Oxidation and Reduction: Products like 2,5-dichloro-3-hydroxypyridine.
Scientific Research Applications
2,5-Dichloro-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-iodopyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances its ability to interact with biological molecules through halogen bonding and hydrophobic interactions. These interactions can influence various cellular pathways and processes .
Comparison with Similar Compounds
- 2,5-Dichloro-4-iodopyridine
- 2,6-Dichloro-3-iodopyridine
- 2,5-Dichloro-3-bromopyridine
Comparison: 2,5-Dichloro-3-iodopyridine is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity in nucleophilic substitution and cross-coupling reactions due to the electronic and steric effects of the halogen atoms .
Properties
IUPAC Name |
2,5-dichloro-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVNSDZZIATDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654787 | |
Record name | 2,5-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-23-7 | |
Record name | 2,5-Dichloro-3-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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